molecular formula C9H12ClN3 B1433534 2,3-dihydro-1H-isoindole-2-carboximidamide hydrochloride CAS No. 25289-48-9

2,3-dihydro-1H-isoindole-2-carboximidamide hydrochloride

Cat. No.: B1433534
CAS No.: 25289-48-9
M. Wt: 197.66 g/mol
InChI Key: YYZMXYNFDIMCGB-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-isoindole-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H12ClN3. It is a derivative of isoindoline and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-isoindole-2-carboximidamide hydrochloride typically involves the reaction of isoindoline with cyanamide under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic principles as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-isoindole-2-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-dihydro-1H-isoindole-2-carboximidamide hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-isoindole-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Isoindoline-2-carboxamide
  • 2,3-dihydro-1H-isoindole-1-carboximidamide
  • 2,3-dihydro-1H-isoindole-2-carboxylic acid

Uniqueness

2,3-dihydro-1H-isoindole-2-carboximidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

1,3-dihydroisoindole-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c10-9(11)12-5-7-3-1-2-4-8(7)6-12;/h1-4H,5-6H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZMXYNFDIMCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25289-48-9
Record name 2,3-dihydro-1H-isoindole-2-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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